Benzothiazole, 2-[[(3-nitrophenyl)methyl]thio]-
Overview
Description
Benzothiazole, 2-[[(3-nitrophenyl)methyl]thio]- is a derivative of benzothiazole, an aromatic heterocyclic compound. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzothiazole ring system substituted with a 3-nitrophenylmethylthio group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. For the specific synthesis of Benzothiazole, 2-[[(3-nitrophenyl)methyl]thio]-, the following methods can be employed:
Condensation Reaction: The reaction of 2-aminobenzenethiol with 3-nitrobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: Another method involves the cyclization of 2-aminobenzenethiol with 3-nitrobenzyl bromide in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Green chemistry approaches, such as using recyclable catalysts and solvents, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-[[(3-nitrophenyl)methyl]thio]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; solvents like ethanol or DMF; temperatures ranging from room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Benzothiazole, 2-[[(3-nitrophenyl)methyl]thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzothiazole, 2-[[(3-nitrophenyl)methyl]thio]- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbes, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its diverse biological activities.
2-Aminobenzothiazole: A derivative with significant antimicrobial and anticancer properties.
2-Mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.
Uniqueness
Benzothiazole, 2-[[(3-nitrophenyl)methyl]thio]- is unique due to the presence of the 3-nitrophenylmethylthio group, which imparts distinct chemical and biological properties. This substitution enhances its potential as an antimicrobial and anticancer agent compared to other benzothiazole derivatives .
Properties
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]-1,3-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S2/c17-16(18)11-5-3-4-10(8-11)9-19-14-15-12-6-1-2-7-13(12)20-14/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKMOTVBCYHOCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333277 | |
Record name | Benzothiazole, 2-[[(3-nitrophenyl)methyl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157768-92-8 | |
Record name | Benzothiazole, 2-[[(3-nitrophenyl)methyl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.